2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Select this specific 2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS 172753-42-3) for your synthetic workflow. The 2-dimethylamino substituent is a critical differentiator—this strong electron-donating group fundamentally alters reactivity at the C3-aldehyde and C4-oxo sites versus unsubstituted, 1-methyl, or 2-chloro analogs. Generic substitution risks divergent outcomes in nucleophilic additions and condensation reactions. The reactive aldehyde enables Knoevenagel condensations, Schiff base formation, and cyclocondensation to fused heterocycles like pyranoquinolinones. Available as a solid with verified purity for medicinal chemistry and library synthesis.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 172753-42-3
Cat. No. B1283357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
CAS172753-42-3
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=O)C2=CC=CC=C2N1)C=O
InChIInChI=1S/C12H12N2O2/c1-14(2)12-9(7-15)11(16)8-5-3-4-6-10(8)13-12/h3-7H,1-2H3,(H,13,16)
InChIKeyRUVIGHZMOYVNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS 172753-42-3) Procurement Overview: Structure, Identity & Purity


2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS: 172753-42-3) is a synthetic heterocyclic compound of the 4-oxo-1,4-dihydroquinoline class. It is a functionalized building block characterized by a reactive 3-carbaldehyde group, a 4-oxo moiety, and a unique 2-dimethylamino substituent on the quinoline core . Its molecular formula is C₁₂H₁₂N₂O₂, and it is typically available as a solid with a purity specification of 95% or higher .

Why Generic Substitution of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS 172753-42-3) is Chemically Invalid


While other 4-oxo-1,4-dihydroquinoline-3-carbaldehydes or quinoline-3-carbaldehydes exist, substituting them for the target compound (CAS 172753-42-3) is chemically and functionally invalid. The presence of the 2-dimethylamino group is a critical differentiator. This strong electron-donating group fundamentally alters the electron density and reactivity at the reactive 3-carbaldehyde and 4-oxo sites compared to unsubstituted [1], 1-methyl , or 2-chloro analogs [2]. This structural variance is expected to lead to divergent outcomes in key chemical transformations, such as nucleophilic additions and condensation reactions, making generic substitution a high-risk strategy in synthetic pathways.

Quantitative Differentiation of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS 172753-42-3) from Key Analogs


2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde vs. 4-Oxo-1,4-dihydroquinoline-3-carbaldehyde: Structural Divergence and Reactivity

The target compound possesses a 2-dimethylamino group, which is absent in the base scaffold 4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS: 7509-12-8). This substitution introduces a strong electron-donating group that significantly increases the electron density on the quinoline ring, especially at the adjacent C-3 carbaldehyde position [1]. This electronic perturbation is a primary driver of differential reactivity and is expected to enhance the electrophilicity of the aldehyde and facilitate distinct nucleophilic attack pathways . No direct, head-to-head quantitative reactivity data is publicly available.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde vs. 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde: Physicochemical and Solubility Differentiation

The target compound has a predicted boiling point (429.3±45.0 °C) that is significantly higher than that of the 1-methyl analog (324.8 °C) [1]. The melting point of the target compound is predicted to be 136.53 °C [2]. Additionally, its calculated logP is 1.4066 [3], which indicates a different lipophilicity profile compared to the 1-methyl analog, for which a logP value is not as readily available in public databases. This difference in physicochemical properties is important for considerations in compound handling, storage, and purification during procurement and use.

Chemical Properties Analytical Chemistry Physicochemical Profiling

Reactivity of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde: Class-Level Synthetic Utility

As a member of the 4-oxo-1,4-dihydroquinoline-3-carbaldehyde class, the target compound is a versatile intermediate with demonstrated utility in constructing diverse heterocyclic systems. For instance, unsubstituted and related 4-oxo-1,4-dihydroquinoline-3-carbaldehydes have been shown to undergo cyclocondensation with acetic acids to form 2H-pyrano[3,2-c]quinolin-2-ones . Furthermore, the presence of the aldehyde and oxo groups makes it suitable for condensation, Knoevenagel, and Schiff base formation reactions, which are foundational in medicinal chemistry [1].

Organic Synthesis Chemical Transformations Scaffold Diversification

High-Fidelity Research Applications for 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS 172753-42-3)


Synthesis of Diversified Quinoline Libraries via C3-Aldehyde Functionalization

This compound serves as a crucial starting material for generating diverse quinoline-based libraries. The reactive C3-aldehyde group enables straightforward diversification through well-established chemistries, such as Knoevenagel condensations and Schiff base formation . The electron-donating dimethylamino group at C2 electronically tunes the aldehyde, potentially leading to unique reactivity profiles and distinct product distributions compared to unsubstituted or differently substituted analogs .

Precursor for Fused Heterocyclic Systems in Medicinal Chemistry

The compound is a logical building block for constructing complex fused heterocycles. As demonstrated with analogous 4-oxo-1,4-dihydroquinoline-3-carbaldehydes, this scaffold can undergo cyclocondensation reactions to form structures like pyranoquinolinones . The presence of the 2-dimethylamino group introduces a unique electronic and steric environment that can influence the regioselectivity and yield of such cyclization events, making it a valuable tool for medicinal chemists exploring new chemical space.

Analytical Method Development and Physicochemical Profiling

The compound's specific physicochemical properties, such as its predicted logP (1.4066) and boiling point (429.3±45.0 °C), make it a useful reference standard for analytical method development [1]. It can be employed in the calibration of HPLC or LC-MS methods for related compounds in synthetic mixtures, and its distinct properties from analogs like the 1-methyl derivative (e.g., different boiling point) can be exploited to optimize separation conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.